molecular formula C6H3FN2S B2912335 Pyridine, 5-fluoro-2-isothiocyanato- CAS No. 1103425-74-6

Pyridine, 5-fluoro-2-isothiocyanato-

Cat. No. B2912335
CAS RN: 1103425-74-6
M. Wt: 154.16
InChI Key: ADOMWEFPQGBTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine is a nitrogen-bearing heterocycle that is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is a key solvent and reagent, and is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . The term ‘pyridine’ is a derivative from a Greek word, and is the grouping of two words “pyr” denotes fire and “idine” is applicable for aromatic bases .


Synthesis Analysis

The synthesis of 2-pyridones has been extensively reviewed . The synthetic methods of 2-pyridone have been classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported . Substituted 2-fluoro-5-fluoroalkoxypyridines were prepared in good to high yields by diazotization of substituted 2-aminopyridines with NaNO2 in HF .


Molecular Structure Analysis

The molecular electric dipole moment of pyridine is 2.2 debyes . Pyridine is diamagnetic and has a diamagnetic susceptibility of -48.7 x 10^-6 cm^3 mol^-1 . The standard enthalpy of formation of pyridine is 100.2 kJ mol^-1 in the liquid phase and 140.4 kJ·mol^-1 in the gas phase .


Chemical Reactions Analysis

Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . It also possesses some unique optical properties . Several methods including gas chromatography, liquid chromatography-mass spectrometry, conductometry, electrochemical analysis, colorimetry, and spectrophotometry can be used for the sensing of analytes .


Physical And Chemical Properties Analysis

Pyridine is an isostere of benzene . It is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . Besides, it is a key solvent and reagent .

Mechanism of Action

Target of Action

5-Fluoro-2-isothiocyanatopyridine, also known as Pyridine, 5-fluoro-2-isothiocyanato-, is a compound that belongs to the pyrimidine nucleosides and analogues . Its primary target is uridine phosphorylase . Uridine phosphorylase plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Biochemical Pathways

The compound affects the pyrimidine salvage pathway, which is crucial for nucleotide synthesis. This pathway is involved in the recycling of pyrimidines to form nucleotides, which are essential for DNA replication . The compound’s interaction with uridine phosphorylase can potentially disrupt this pathway, affecting the synthesis of nucleotides.

Safety and Hazards

Pyridine is classified as Flam. Liq. 2; Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A; Carc. 2; Aquatic Acute 3; H225, H302, H332, H312, H315, H319, H351, H402 .

Future Directions

In the next few years, a larger share of novel pyridine-based drug candidates is expected . This review unifies the current advances in novel pyridine-based molecular frameworks and their unique clinical relevance as reported over the last two decades .

properties

IUPAC Name

5-fluoro-2-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMWEFPQGBTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1103425-74-6
Record name 5-fluoro-2-isothiocyanatopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.